5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one family, characterized by a fused pyrrole-pyrazole core. Key structural features include:
- 2-hydroxyphenyl substituent at position 3: Introduces aromaticity and intramolecular hydrogen-bonding capacity.
- 4-(propan-2-yl)phenyl group at position 4: A bulky isopropyl-substituted aryl group contributing to steric hindrance and lipophilicity.
The compound’s synthesis likely involves cyclocondensation of precursors under reflux conditions, analogous to methods for pyrazole derivatives described in .
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O3/c1-13(2)14-7-9-15(10-8-14)21-18-19(16-5-3-4-6-17(16)27)23-24-20(18)22(28)25(21)11-12-26/h3-10,13,21,26-27H,11-12H2,1-2H3,(H,23,24) |
InChI Key |
ZAESRLWVUMNRQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Biological Activity
The compound 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C23H30N2O3
- Molecular Weight : 394.50 g/mol
The compound features a complex arrangement of functional groups, including hydroxyl (-OH) and propan-2-yl groups, contributing to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of hydroxyl groups is known to enhance the scavenging ability against free radicals, which may lead to protective effects against oxidative stress-related diseases.
Anti-inflammatory Properties
Studies suggest that derivatives of pyrrolo[3,4-c]pyrazole have shown promising anti-inflammatory activity. This is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. For instance, a related compound demonstrated an IC50 value of 0.52 μM against COX-II, indicating potent anti-inflammatory effects compared to standard drugs like Celecoxib .
Anticancer Potential
There is emerging evidence that compounds similar to this compound may exhibit anticancer properties. Research has shown that such compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation.
Case Studies
- Case Study on Anti-inflammatory Activity :
-
Case Study on Antioxidant Activity :
- In vitro assays demonstrated that similar compounds effectively reduced oxidative stress markers in cellular models, indicating their potential role as therapeutic agents in conditions characterized by oxidative damage.
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The ability to inhibit COX enzymes suggests a mechanism by which the compound can reduce inflammation and pain.
- Scavenging Free Radicals : The presence of hydroxyl groups allows the compound to act as an effective antioxidant.
- Modulation of Cell Signaling Pathways : Similar compounds have been shown to influence pathways related to cell cycle regulation and apoptosis.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | COX inhibition | |
| Anticancer | Induction of apoptosis |
Comparison with Related Compounds
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| 5-(2-hydroxyethyl)-... | TBD | TBD |
| Celecoxib | 0.78 | Anti-inflammatory |
| PYZ16 | 0.52 | Anti-inflammatory |
Scientific Research Applications
The compound 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of the applications of this compound, focusing on its biological activities, synthetic methodologies, and future research directions.
Molecular Formula
- Molecular Formula : C22H28N2O3
- Molecular Weight : 368.47 g/mol
Antimicrobial Activity
Research indicates that similar compounds within the pyrazole family exhibit significant antimicrobial properties. The unique structure of this compound may contribute to its potential efficacy against various bacterial strains. Studies have shown that modifications in the substituents can enhance the antimicrobial activity, suggesting a promising avenue for drug development in combating resistant strains .
Anti-inflammatory Properties
Compounds with similar frameworks have been reported to possess anti-inflammatory effects. The presence of hydroxyl groups may play a crucial role in modulating inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Future studies could explore the specific mechanisms through which this compound exerts its effects on cancer cell lines .
Synthesis Techniques
The synthesis of this compound can be achieved through multi-step reactions involving:
- Condensation Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Cyclization Reactions : Facilitating the formation of the pyrrolo-pyrazole ring system under acidic or basic conditions.
Case Studies
- Synthesis via Hydrazone Formation : A study demonstrated the successful synthesis of related pyrazole derivatives through hydrazone intermediates, showcasing the versatility of reaction conditions and reagents .
- Biological Evaluation : In another case study, derivatives synthesized from similar precursors were evaluated for their biological activity against various pathogens, providing insights into structure-activity relationships .
Structure-Activity Relationship Studies
Further investigations are needed to elucidate the relationship between the chemical structure of this compound and its biological activities. Systematic modification of substituents could lead to enhanced potency and selectivity.
Development of Novel Therapeutics
Given its promising biological profile, this compound could serve as a lead compound for the development of new therapeutic agents targeting microbial infections and inflammatory diseases.
Toxicological Assessments
Comprehensive toxicological studies are essential to evaluate the safety profile of this compound before advancing to clinical trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of substituents and their implications is summarized below:
Key Comparison Points
Hydrogen Bonding and Tautomerism: The target compound’s 2-hydroxyphenyl group may stabilize tautomeric forms via intramolecular hydrogen bonds, similar to hydroxypyrazole derivatives in . In contrast, the 3,4,5-trimethoxyphenyl substituent in the analogue lacks H-bond donors, reducing tautomeric flexibility but enhancing lipophilicity .
Hydroxyethyl (target) vs. phenylethyl () at position 5: The former increases hydrophilicity, impacting solubility and bioavailability.
Synthetic Routes :
- The target compound’s synthesis may parallel methods for pyrazole derivatives, such as refluxing in 1,4-dioxane with triethylamine (as in ) .
- Coumarin hybrids () require multi-step cyclization, highlighting the complexity of fused heterocycles .
Spectroscopic Characterization :
- NMR shifts for the target’s hydroxyphenyl group would resemble those in (e.g., aromatic protons at δ 6–8 ppm) .
- The isopropyl group’s methyl protons would appear as a septet (δ ~1.2–1.5 ppm), distinct from the methoxy singlets in .
Computational and Analytical Insights
- Electronic Properties : Density functional theory (DFT) methods, such as those in , could model the compound’s electron density distribution and correlate substituent effects with reactivity .
- Wavefunction Analysis : Tools like Multiwfn () may predict intramolecular interactions, such as H-bond strength or aromatic π-cloud delocalization .
Preparation Methods
Reaction Design and Intermediate Formation
The most widely reported method for synthesizing pyrrolo[3,4-c]pyrazol-6(1H)-one derivatives involves a three-component reaction between methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1 ), aryl aldehydes (2 ), and primary amines (3 ) to form 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones (4 ) as intermediates. For the target compound, 2 is substituted with a 4-isopropyl group (e.g., 4-isopropylbenzaldehyde), while 3 is ethanolamine to introduce the 2-hydroxyethyl moiety.
-
1 (10 mmol), 2 (10–11 mmol), and 3 (10–11 mmol) are dissolved in dry ethanol.
-
Acetic acid (1 mL) is added, and the mixture is refluxed at 80°C for 20 hours.
-
The intermediate 4 precipitates upon cooling and is purified via crystallization from ethanol (yield: 70–94%).
Ring-Opening and Cyclization with Hydrazine
The intermediate 4 undergoes ring-opening with hydrazine hydrate in dioxane (1:5 molar ratio) at 80°C for 20 hours to yield the final product. This step proceeds via nucleophilic attack of hydrazine at the carbonyl group, followed by cyclization to form the pyrazole ring.
Key Advantages :
One-Pot Synthesis Using Heterogeneous Catalysts
Eco-Friendly Catalyst Systems
Recent advances employ preheated fly-ash (a waste-derived material) as a catalyst for one-pot synthesis. This method condenses ethyl acetoacetate, hydrazine hydrate, 4-isopropylbenzaldehyde, and malononitrile in aqueous ethanol at 60–70°C for 90 minutes.
-
Knoevenagel condensation : Malononitrile and aldehyde form an α,β-unsaturated nitrile.
-
Michael addition : Ethyl acetoacetate enolate attacks the nitrile intermediate.
-
Cyclization : Hydrazine mediates pyrazole ring closure.
Performance Metrics :
Stepwise Condensation-Cyclization Approach
Chalcone Intermediate Formation
Pyridylchalcones (5 ) are synthesized by condensing 3-acetylpyridine derivatives with 4-isopropylbenzaldehyde under basic conditions (KOH/EtOH). Subsequent treatment with hydrazine hydrate in acetic acid induces cyclization to form the dihydropyrrolo[3,4-c]pyrazole core.
-
Solvent: Acetic acid.
-
Temperature: Reflux (110–120°C).
-
Yield: 68–85%.
Comparative Analysis of Synthetic Methods
Optimization Strategies and Challenges
Solvent and Temperature Effects
Functional Group Compatibility
-
Hydroxyl groups require protection (e.g., acetyl) during cyclization to prevent side reactions.
-
Bulky substituents (e.g., isopropyl) slow reaction kinetics but improve product crystallinity.
Characterization and Quality Control
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step reactions, including condensation of hydrazine derivatives with carbonyl compounds under acidic or basic conditions . Microwave-assisted synthesis or solvent-free conditions are recommended for improved yields and selectivity . Key parameters to optimize include temperature (60–100°C), solvent choice (e.g., ethanol or DMF), and catalyst selection (e.g., p-toluenesulfonic acid) .
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography is essential for resolving the 3D conformation, particularly the dihydropyrrolo-pyrazole core . NMR spectroscopy (¹H/¹³C) confirms substituent positions, such as the hydroxyphenyl and hydroxyethyl groups . FTIR and HRMS validate functional groups (e.g., hydroxyl, carbonyl) and molecular weight .
Q. How should researchers design preliminary biological activity screens?
- Begin with in vitro assays targeting enzymes or receptors linked to anti-inflammatory (COX-2 inhibition) or anticancer (kinase inhibition) pathways . Use molecular docking to prioritize targets based on the compound’s hydroxyl and phenyl substituents, which may enhance binding affinity .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what substituents are most promising?
- Replace the isopropyl group on the phenyl ring with electron-withdrawing groups (e.g., fluorine) to improve metabolic stability . Introduce heterocycles (e.g., furan) at the hydroxyethyl position to modulate solubility and target selectivity . Comparative studies show fluorinated analogs exhibit 2–3× higher anticancer activity .
Q. What experimental strategies resolve contradictions in biological data across studies?
- Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cell lines). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) . Cross-validate results with orthogonal methods: e.g., combine enzyme inhibition assays with transcriptomic profiling .
Q. What computational tools are recommended for elucidating the mechanism of action?
- Use molecular dynamics simulations to study interactions with biological targets (e.g., kinases) over time . QSAR models can correlate substituent electronegativity with activity trends . Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .
Q. How does the compound’s stereochemistry impact its pharmacological profile?
- The (4S) configuration in related analogs enhances target selectivity by aligning hydroxyl groups with active-site residues . Chiral HPLC or circular dichroism (CD) should be used to isolate enantiomers and compare their activity .
Q. What methodologies assess environmental stability and ecotoxicological risks?
- Abiotic stability : Perform photodegradation studies under UV light (λ = 254 nm).
- Biotic transformation : Use soil microcosms to track metabolite formation.
- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae growth inhibition.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
